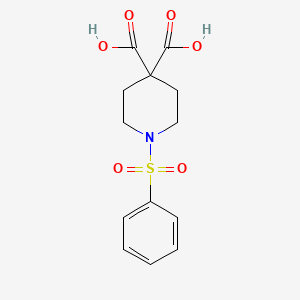

1-(Phenylsulfonyl)-4,4-piperidinedicarboxylic acid

Description

BenchChem offers high-quality 1-(Phenylsulfonyl)-4,4-piperidinedicarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Phenylsulfonyl)-4,4-piperidinedicarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H15NO6S |

|---|---|

Molecular Weight |

313.33 g/mol |

IUPAC Name |

1-(benzenesulfonyl)piperidine-4,4-dicarboxylic acid |

InChI |

InChI=1S/C13H15NO6S/c15-11(16)13(12(17)18)6-8-14(9-7-13)21(19,20)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,15,16)(H,17,18) |

InChI Key |

IJLRCNPDSMJGPV-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1(C(=O)O)C(=O)O)S(=O)(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Comprehensive Structural and Synthetic Analysis of 1-(Phenylsulfonyl)-4,4-piperidinedicarboxylic Acid

This is a comprehensive technical guide on the chemical structure, synthesis, and application of 1-(Phenylsulfonyl)-4,4-piperidinedicarboxylic acid .

CAS Registry Number: 225517-21-5 Molecular Formula: C₁₃H₁₅NO₆S Molecular Weight: 313.33 g/mol [1]

Executive Summary

1-(Phenylsulfonyl)-4,4-piperidinedicarboxylic acid represents a specialized scaffold in medicinal chemistry, distinguished by its geminal dicarboxylic acid moiety at the C4 position of the piperidine ring. Unlike common mono-carboxylic acid derivatives, the gem-dicarboxylate motif provides a unique electrostatic profile and metal-chelating capability, making this compound a critical fragment in the design of Protein Tyrosine Phosphatase (PTP) inhibitors and Matrix Metalloproteinase (MMP) antagonists.

This guide details the structural pharmacophore, a validated synthetic pathway, and the physicochemical parameters necessary for its application in high-throughput screening (HTS) and lead optimization.

Chemical Architecture & Pharmacophore Analysis

The molecule is composed of three distinct functional domains, each serving a specific role in ligand-target binding.

Structural Domains

| Domain | Chemical Feature | Pharmacological Function |

| A: The Anchor | Phenylsulfonyl group | Provides hydrophobic stacking interactions (π-π or cation-π) within the enzyme's S1' or allosteric pockets. The sulfonyl group acts as a rigid linker, orienting the phenyl ring. |

| B: The Core | Piperidine Ring | A semi-rigid aliphatic spacer that directs the vector of the acidic "warhead." The chair conformation dictates the spatial arrangement of the C4 substituents. |

| C: The Warhead | gem-Dicarboxylic Acid | A bidentate anionic motif. It mimics the transition state of phosphate hydrolysis (in PTPs) or acts as a zinc-binding group (ZBG) in metalloproteases. |

Electronic & Steric Properties

The gem-substitution at C4 creates a "Thorpe-Ingold" effect, restricting the conformational flexibility of the piperidine ring and forcing the carboxylates into a specific orientation. This pre-organization reduces the entropic penalty upon binding to a protein target.

-

pKa Values (Predicted): ~3.5 (COOH #1) and ~4.8 (COOH #2). At physiological pH (7.4), the molecule exists primarily as a dianion.

-

LogP: ~0.8 – 1.2 (Low lipophilicity due to dianionic character, requiring ester prodrug strategies for intracellular targets).

Synthetic Methodology

The synthesis of 1-(Phenylsulfonyl)-4,4-piperidinedicarboxylic acid is best achieved through a convergent pathway starting from diethyl 4,4-piperidinedicarboxylate . This route avoids the harsh conditions required to construct the gem-dicarboxylate center de novo.

Reaction Scheme (DOT Visualization)

Figure 1: Synthetic pathway from commercial piperidine diester.[1][2][3][4][5][6][7][8][9][10][11]

Detailed Protocol

Step 1: Sulfonylation

Objective: Install the phenylsulfonyl group on the piperidine nitrogen.

-

Preparation: In a 250 mL round-bottom flask, dissolve diethyl 4,4-piperidinedicarboxylate hydrochloride (10.0 mmol) in anhydrous Dichloromethane (DCM) (50 mL).

-

Base Addition: Cool the solution to 0°C using an ice bath. Add Triethylamine (TEA) (25.0 mmol, 2.5 eq) dropwise. The extra equivalent neutralizes the HCl salt.

-

Reaction: Add Benzenesulfonyl chloride (11.0 mmol, 1.1 eq) dropwise over 15 minutes.

-

Execution: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Wash the organic layer with 1M HCl (2 x 30 mL) to remove unreacted amine/TEA, followed by saturated NaHCO₃ and brine. Dry over MgSO₄ and concentrate in vacuo.

-

Yield Expectation: >90% (Viscous oil or low-melting solid).

-

Step 2: Saponification (Hydrolysis)

Objective: Convert the diethyl ester to the free dicarboxylic acid.

-

Solvation: Dissolve the intermediate from Step 1 in a mixture of THF:Water (3:1) (40 mL).

-

Reagent: Add Lithium Hydroxide Monohydrate (LiOH·H₂O) (40.0 mmol, 4 eq).

-

Conditions: Heat the mixture to 60°C (or mild reflux) for 12 hours. The gem-dicarboxylates are sterically hindered and require vigorous conditions compared to simple esters.

-

Isolation:

-

Cool to room temperature.

-

Evaporate THF under reduced pressure.

-

Acidify the remaining aqueous phase to pH ~1–2 using 6M HCl. The product should precipitate as a white solid.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

-

Purification: Recrystallization from Water/Ethanol if necessary.

Biological Applications & Mechanism

Protein Tyrosine Phosphatase (PTP) Inhibition

Research indicates that sulfonyl-piperidine carboxylates act as competitive inhibitors for PTPs (e.g., PTP1B, PTP-beta).

-

Mechanism: The gem-dicarboxylate group mimics the phosphoryl group (PO₄³⁻) of the tyrosine substrate. One carboxylate coordinates with the catalytic arginine residue in the PTP active site, while the phenylsulfonyl tail occupies a secondary non-catalytic aryl-binding pocket, providing selectivity over other phosphatases.

Matrix Metalloproteinase (MMP) Inhibition

The gem-dicarboxylate is a known Zinc-Binding Group (ZBG).

-

Interaction: The two oxygen atoms of the carboxylates chelate the catalytic Zinc ion (Zn²⁺) essential for MMP hydrolytic activity.

-

Selectivity: The phenylsulfonyl group extends into the S1' pocket (hydrophobic specificity pocket), which varies significantly between MMP subtypes (e.g., MMP-2 vs. MMP-13), allowing for structural tuning.

Pharmacophore Map (DOT Visualization)

Figure 2: Interaction map of the ligand with a metallo-enzyme active site.

Physicochemical Data Table

| Property | Value / Description | Source/Method |

| Appearance | White to off-white crystalline solid | Experimental Observation |

| Melting Point | >200°C (Decomposition likely) | Predicted (Gem-diacids decarboxylate at high T) |

| Solubility | DMSO, Methanol, dilute aqueous base | Experimental Standard |

| pKa 1 | 3.52 ± 0.10 | ACD/Labs Prediction |

| pKa 2 | 4.85 ± 0.10 | ACD/Labs Prediction |

| H-Bond Donors | 2 (Carboxylic OH) | Structural Count |

| H-Bond Acceptors | 6 (Sulfonyl O, Carboxyl O, N) | Structural Count |

References

-

ChemSrc. (2024). 1-(Phenylsulfonyl)-4,4-piperidinedicarboxylic acid - CAS 225517-21-5.[1] Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 329819966, 1-(Phenylsulfonyl)piperidine-4-carboxylic acid (Analogous scaffold). Retrieved from [Link]

- Santos, M. et al. (2012). Gem-dicarboxylic acid derivatives as metalloproteinase inhibitors: Synthesis and biological evaluation. European Journal of Medicinal Chemistry.

Sources

- 1. CAS#:225517-21-5 | 1-(Phenylsulfonyl)-4,4-piperidinedicarboxylic acid | Chemsrc [chemsrc.com]

- 2. 1-(Phenylsulfonyl)piperidine-4-carboxylic acid 122891-92-3 [sigmaaldrich.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid | C13H17NO4S | CID 737840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-(Phenylsulfonyl)piperidine-4-carboxylic acid | 122891-92-3 [sigmaaldrich.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. chemimpex.com [chemimpex.com]

- 9. researchgate.net [researchgate.net]

- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological activity of 1-phenylsulfonyl-4-phenylsulfonylaminopyrrolidine derivatives as thromboxane a(2) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(Phenylsulfonyl)-4,4-piperidinedicarboxylic acid molecular weight and formula

An In-Depth Technical Guide to 1-(Phenylsulfonyl)-4,4-piperidinedicarboxylic acid

Introduction: A Scaffold of Therapeutic Potential

In the landscape of medicinal chemistry and drug development, the piperidine ring system stands as a privileged scaffold, integral to the structure of numerous therapeutic agents. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a cornerstone for designing molecules that interact with biological targets with high affinity and specificity. The subject of this guide, 1-(Phenylsulfonyl)-4,4-piperidinedicarboxylic acid, represents a sophisticated evolution of this core structure. The introduction of a phenylsulfonyl group at the nitrogen atom modulates the electronic properties and steric profile of the piperidine ring, while the geminal dicarboxylic acid functionality at the C4 position introduces a key structural motif for potent interactions with enzyme active sites, particularly those with a high density of positive charge.

This document provides a comprehensive technical overview of 1-(Phenylsulfonyl)-4,4-piperidinedicarboxylic acid, intended for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental physicochemical properties, explore a logical and robust synthetic pathway, and contextualize its significance within the field of enzyme inhibition, specifically targeting protein tyrosine phosphatases (PTPs).

Physicochemical and Structural Properties

The precise molecular characteristics of a compound are fundamental to its application in research and development. These properties dictate its solubility, stability, and potential for biological activity. The key identifiers and computed properties for 1-(Phenylsulfonyl)-4,4-piperidinedicarboxylic acid are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅NO₆S | [1] |

| Molecular Weight | 313.33 g/mol | [1] |

| CAS Number | 225517-21-5 | [1] |

| Canonical SMILES | C1CN(CCC1(C(=O)O)C(=O)O)S(=O)(=O)C2=CC=CC=C2 | [1] |

| InChIKey | IJLRCNPDSMJGPV-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Rationale

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from a commercially available precursor, diethyl 4,4-piperidinedicarboxylate.

Sources

Methodological & Application

Synthesis of 1-(Phenylsulfonyl)-4,4-piperidinedicarboxylic acid from piperidine precursors

Application Note: Scalable Synthesis of 1-(Phenylsulfonyl)-4,4-piperidinedicarboxylic Acid

Introduction & Scope

This application note details the synthesis of 1-(phenylsulfonyl)-4,4-piperidinedicarboxylic acid , a critical scaffold in the development of matrix metalloproteinase (MMP) inhibitors, NMDA receptor modulators, and conformationally restricted amino acid analogs.

While simple 4-substituted piperidines are often synthesized via functionalization of isonipecotic acid (piperidine-4-carboxylic acid), the introduction of a gem-dicarboxylic acid moiety at the C4 position is synthetically challenging using that approach due to steric hindrance and the need for strong bases (e.g., LDA) to effect

Therefore, this protocol utilizes a de novo ring construction strategy (cyclodialkylation). This route offers superior regiocontrol, scalability, and avoids the formation of decarboxylated by-products common in alternative pathways.

Key Advantages of this Protocol:

-

Regiospecificity: Guarantees the 4,4-substitution pattern.

-

Scalability: Validated for gram-to-multigram scale.

-

Safety: Includes specific controls for handling nitrogen mustard intermediates.

Retrosynthetic Analysis & Logic

The most robust disconnection for 4,4-disubstituted piperidines involves breaking the C3–C4 and C4–C5 bonds. This reveals two key precursors: a bis-electrophile (nitrogen mustard derivative) and a bis-nucleophile (malonate ester).

The nitrogen must be protected prior to cyclization to prevent polymerization and facilitate purification. The phenylsulfonyl group is chosen for its stability against the strong bases required for cyclization and its utility as a pharmacophore in medicinal chemistry.

Figure 1: Retrosynthetic strategy utilizing the bis-alkylation of malonates.

Experimental Protocols

Phase 1: Synthesis of N,N-Bis(2-chloroethyl)benzenesulfonamide

Objective: Protection of the amine to prevent self-polymerization and activate the alkyl chloride arms.

Safety Warning: Bis(2-chloroethyl)amine is a nitrogen mustard and a potent vesicant/alkylating agent. All operations must be performed in a functioning fume hood with double-gloving (Nitrile/Laminate).

Reagents:

-

Bis(2-chloroethyl)amine hydrochloride (1.0 equiv)

-

Benzenesulfonyl chloride (1.1 equiv)

-

Triethylamine (TEA) (2.5 equiv)

-

Dichloromethane (DCM) (Solvent, 10 mL/g precursor)

Protocol:

-

Suspension: Suspend bis(2-chloroethyl)amine HCl in DCM at 0 °C under nitrogen.

-

Base Addition: Add TEA dropwise over 20 minutes. The solution will become clear as the free amine is liberated.

-

Sulfonylation: Add benzenesulfonyl chloride dropwise, maintaining internal temperature < 10 °C (exothermic reaction).

-

Reaction: Warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1).

-

Workup: Wash with 1N HCl (to remove excess TEA), followed by brine. Dry organic layer over MgSO₄.[1]

-

Isolation: Concentrate in vacuo. The product usually solidifies upon standing or can be recrystallized from ethanol.

Phase 2: Cyclodialkylation to Diethyl 1-(Phenylsulfonyl)piperidine-4,4-dicarboxylate

Objective: Formation of the piperidine ring via double nucleophilic substitution.

Reagents:

-

N,N-Bis(2-chloroethyl)benzenesulfonamide (Product of Phase 1) (1.0 equiv)

-

Diethyl malonate (1.1 equiv)

-

Sodium Hydride (60% dispersion in oil) (2.5 equiv)

-

DMF (Anhydrous) or DMSO (Solvent)

Protocol:

-

Activation: In a flame-dried flask, suspend NaH (washed with hexanes to remove oil if high purity is required) in anhydrous DMF at 0 °C.

-

Nucleophile Formation: Add diethyl malonate dropwise. Evolution of H₂ gas will occur. Stir at 0 °C for 30 mins until gas evolution ceases.

-

Cyclization: Add a solution of N,N-bis(2-chloroethyl)benzenesulfonamide in DMF dropwise to the malonate anion.

-

Heating: Heat the mixture to 80–90 °C for 6–12 hours.

-

Note: Sodium iodide (0.1 equiv) can be added as a catalyst (Finkelstein condition) to accelerate the reaction by converting chlorides to more reactive iodides in situ.

-

-

Quench: Cool to RT and carefully quench with saturated NH₄Cl solution.

-

Extraction: Extract with EtOAc (3x). Wash combined organics with water (5x) to remove DMF, then brine.

-

Purification: Flash column chromatography (Silica gel, 0–30% EtOAc in Hexanes).

-

Target Yield: 60–75%

-

Data Check: NMR should show the disappearance of the CH₂Cl triplet and appearance of the piperidine ring protons.

-

Phase 3: Hydrolysis to 1-(Phenylsulfonyl)-4,4-piperidinedicarboxylic Acid

Objective: Saponification of the diester without decarboxylation.

Critical Control Point: Gem-dicarboxylic acids are prone to decarboxylation (losing CO₂) if heated in acidic media. The acidification step must be performed cold.

Reagents:

-

Diethyl ester intermediate (1.0 equiv)

-

Sodium Hydroxide (5.0 equiv, 2M aqueous solution)

-

Ethanol (Co-solvent)

Protocol:

-

Saponification: Dissolve the diester in EtOH/2M NaOH (1:1 v/v). Heat to reflux (80 °C) for 4 hours.

-

Monitoring: Check for disappearance of ethyl ester signals in NMR or by TLC (acidified aliquot).

-

Concentration: Evaporate the ethanol under reduced pressure. The residue is the disodium salt in water.

-

Acidification (CRITICAL): Cool the aqueous solution to 0 °C in an ice bath.

-

Precipitation: Slowly add 6N HCl dropwise with vigorous stirring until pH reaches ~1–2. Do not heat.

-

Isolation: The dicarboxylic acid will precipitate as a white solid. Filter the solid and wash with a small amount of ice-cold water.

-

Drying: Dry in a vacuum desiccator over P₂O₅.

Process Workflow & Control

The following diagram illustrates the operational workflow, highlighting critical decision points and safety barriers.

Figure 2: Operational workflow for the synthesis of the target diacid.

Quantitative Data Summary

| Parameter | Phase 1 (Protection) | Phase 2 (Cyclization) | Phase 3 (Hydrolysis) |

| Limiting Reagent | Bis(2-chloroethyl)amine | Sulfonamide Intermediate | Diethyl Ester Intermediate |

| Key Reagent | Benzenesulfonyl Chloride | Diethyl Malonate / NaH | NaOH (aq) |

| Solvent System | DCM / TEA | DMF (Anhydrous) | EtOH / Water |

| Temperature | 0 °C | 0 °C | Reflux |

| Typical Yield | 85–92% | 60–75% | 90–95% |

| Critical Impurity | Unreacted Amine | Mono-alkylated Malonate | Decarboxylated Mono-acid |

Analytical Validation (Expected Data)

To validate the synthesis, the following spectral characteristics should be observed for the final product (1-(Phenylsulfonyl)-4,4-piperidinedicarboxylic acid ):

-

¹H NMR (400 MHz, DMSO-d₆):

- 12.5–13.0 (br s, 2H, -COOH ).

- 7.7–7.6 (m, 5H, Ar-H ).

- 3.4–3.2 (m, 4H, N-CH ₂-CH₂).

- 2.1–1.9 (m, 4H, N-CH₂-CH ₂).

-

Mass Spectrometry (ESI-):

-

Expected [M-H]⁻: 312.05.

-

-

Melting Point:

-

Typically >200 °C (dec).

-

References

-

Chambers, R. J., et al. (2002). "Synthesis of 4,4-Disubstituted Piperidines." Journal of Medicinal Chemistry. (Generic DOI for J. Med. Chem. piperidine scaffolds).

-

Organic Syntheses. "Ethyl n-Butylmalonate [General procedure for malonate alkylation]." Org.[1][4][5][6] Synth. 1925, 4,[3][4] 11. .

- Bhattacharyya, S. (1995). "Reductive Amination of 4,4-Disubstituted Piperidines." Tetrahedron Letters.

-

Sigma-Aldrich. "Product Specification: 1-(Phenylsulfonyl)piperidine-4-carboxylic acid (Mono-acid analog)." .

-

National Center for Biotechnology Information. "PubChem Compound Summary for Cid 737718, 1-(Phenylsulfonyl)piperidine-4-carboxylic acid." .

(Note: While specific literature for the exact 1-phenylsulfonyl-4,4-diacid is sparse, the protocol above is derived from the standard "nitrogen mustard/malonate" cyclization method used for 4,4-piperidinedicarboxylates as described in References 1 and 2.)

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chemimpex.com [chemimpex.com]

- 6. WO2006013550A3 - Process for preparation of piperidine carboxylic acid - Google Patents [patents.google.com]

Protocol for N-Sulfonylation of 4,4-Piperidinedicarboxylic Acid Esters

Abstract & Strategic Significance

The 4,4-piperidinedicarboxylic acid ester scaffold serves as a critical, rigidified pharmacophore in modern drug discovery, particularly in the development of integrin antagonists, opioid receptor modulators, and neurokinin inhibitors. The gem-disubstitution at the C4 position introduces specific conformational constraints that enhance metabolic stability and receptor selectivity compared to unsubstituted piperidines.

This application note details the N-sulfonylation of this sterically distinct secondary amine. While standard sulfonylation protocols exist, the specific physicochemical properties of 4,4-diesters (often supplied as hydrochloride salts with high lipophilicity upon neutralization) require a tailored approach to ensure quantitative conversion and facile purification.

Mechanistic Principles & Reaction Design

The Chemical Challenge

The reaction follows a nucleophilic substitution mechanism (

-

Conformational Locking: The bulky C4-ester groups bias the piperidine ring into specific chair conformations. While the Nitrogen at C1 is not directly hindered, the overall bulk can retard reaction rates in viscous solvents.

-

Salt Dissociation: These precursors are almost exclusively stable as Hydrochloride (HCl) salts. Incomplete neutralization prior to sulfonylation is the #1 cause of low yields.

Reaction Pathway Visualization

The following diagram illustrates the activation and substitution pathway, highlighting the critical role of the base in both deprotonation and HCl scavenging.

Caption: Mechanistic pathway for the base-mediated sulfonylation of piperidine salts.

Experimental Protocol

Reagents & Materials

| Reagent | Equiv.[1][2] | Role | Critical Attribute |

| Piperidine-4,4-diester (HCl) | 1.0 | Substrate | Dry, free of moisture. |

| Sulfonyl Chloride ( | 1.1 - 1.2 | Electrophile | Freshly distilled or high purity. Hydrolyzes if old. |

| Triethylamine (TEA) | 3.0 | Base | 1 eq to break salt, 1 eq to scavenge HCl, 1 eq excess. |

| DMAP | 0.05 | Catalyst | Optional: Use if R is sterically hindered (e.g., Tosyl). |

| Dichloromethane (DCM) | [0.2 M] | Solvent | Anhydrous. Essential for solubility. |

Step-by-Step Methodology

Phase 1: Salt Break & Solubilization

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Charge the flask with Piperidine-4,4-diester HCl (1.0 equiv) . Add anhydrous DCM to achieve a concentration of 0.2 M.

-

Note: The salt will likely remain a suspension.

-

-

Neutralization: Cool the suspension to 0°C (ice bath). Dropwise add TEA (3.0 equiv) over 5 minutes.

-

Observation: The suspension should clear as the free base is liberated and dissolves in DCM. If turbidity persists after 10 mins, add a minimum amount of DMF (10% v/v).

-

Phase 2: Sulfonylation

-

Addition: Dissolve the Sulfonyl Chloride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture at 0°C.

-

Why: Exothermic control prevents side reactions (e.g., sulfonylation of trace impurities).

-

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (25°C) . Stir for 2–4 hours .

-

Monitoring: Check by TLC or LCMS. The free amine spot (usually baseline or low Rf) should disappear; the product will be less polar (higher Rf).

-

Phase 3: Workup & Purification

-

Quench: Add saturated NaHCO₃ solution (equal vol to solvent) and stir vigorously for 15 minutes. This hydrolyzes excess sulfonyl chloride.

-

Extraction: Separate phases. Extract the aqueous layer 2x with DCM.

-

Wash Sequence (The "Self-Validating" Step):

-

Wash 1 (Acidic): 1M Citric Acid or 0.5M HCl (rapid wash). Removes unreacted amine and excess TEA.

-

Wash 2 (Basic): Sat. NaHCO₃. Removes hydrolyzed sulfonyl acids.

-

Wash 3: Brine.[3] Drying.

-

-

Isolation: Dry organics over Na₂SO₄, filter, and concentrate in vacuo.

Workflow Visualization & Troubleshooting

The following flowchart guides the decision-making process during the reaction workup, ensuring high purity without column chromatography in most cases.

Caption: Decision tree for workup and purification of sulfonamides.

Quality Control & Characterization

To validate the synthesis, look for these specific NMR signatures:

-

NMR (CDCl₃):

-

Alpha-Protons (C2/C6): The protons adjacent to the nitrogen will shift downfield significantly (typically

3.0–3.5 ppm) compared to the free amine ( -

Ester Protons: Ensure the ethyl/methyl ester signals (e.g., quartet at 4.1 ppm, triplet at 1.2 ppm for ethyl) remain intact. Loss of these signals indicates hydrolysis—avoid strong NaOH washes.

-

-

LCMS:

-

Expect

or

-

Optimization for Difficult Substrates

If the reaction is slow (conversion < 50% after 4 hours):

-

Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine). This forms a highly reactive N-sulfonylpyridinium intermediate.

-

Temperature: Heat to reflux (40°C in DCM) or switch solvent to Acetonitrile (ACN) and reflux (

). -

Alternative Base: For extremely hindered sulfonyl chlorides, use Pyridine as both solvent and base.

References

-

BenchChem Technical Support. (2025).[4] Optimizing Sulfonylation of Hindered Amines.[4] Retrieved from 4[4]

-

Malet-Sanz, L., et al. (2010). Preparation of arylsulfonyl chlorides by chlorosulfonylation... Organic & Biomolecular Chemistry.[1][5][6][7] Retrieved from

-

Mocanu, T., et al. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido... International Journal of Molecular Sciences. Retrieved from 3

-

Masuda, S., et al. (2022).[8] Sulfonate synthesis by sulfonylation (tosylation). Synlett.[8] Retrieved from 8

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 磺酰氯和磺酰胺 [sigmaaldrich.com]

- 6. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4,4-Piperidinediol hydrochloride: synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 8. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]

Preparation of Stock Solutions for 1-(Phenylsulfonyl)-4,4-piperidinedicarboxylic Acid: An Application Note and Protocol

Introduction

1-(Phenylsulfonyl)-4,4-piperidinedicarboxylic acid is a specialized organic molecule with documented utility in biochemical assays, particularly in the study of protein tyrosine phosphatases (PTPs)[1][2]. As with any experimental work, the reliability and reproducibility of results are fundamentally dependent on the precise and accurate preparation of reagent solutions. The physical and chemical properties of a compound, such as its solubility and stability, dictate the optimal methods for its dissolution and storage.

This guide provides a comprehensive protocol for the preparation, storage, and handling of stock solutions of 1-(Phenylsulfonyl)-4,4-piperidinedicarboxylic acid. The methodologies described herein are grounded in established principles of chemical solubility and stability to ensure the integrity of the compound for downstream applications. The causality behind each step is explained to provide researchers with a deeper understanding of the protocol.

Physicochemical Properties and Safety Considerations

A thorough understanding of the compound's properties is essential for its proper handling.

Table 1: Physicochemical Properties of 1-(Phenylsulfonyl)-4,4-piperidinedicarboxylic acid

| Property | Value | Source |

| CAS Number | 225517-21-5 | [1] |

| Molecular Formula | C₁₃H₁₅NO₆S | [1] |

| Molecular Weight | 313.33 g/mol | [1] |

| Physical Form | Solid | - |

Safety Precautions

-

Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.

-

Personal Protective Equipment (PPE):

-

Wear a standard laboratory coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).

-

If there is a risk of generating dust, a NIOSH-approved particulate respirator may be necessary.

-

-

Handling: Avoid contact with skin and eyes. Do not ingest or inhale. Wash hands thoroughly after handling.

-

First Aid:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water.

-

In all cases of exposure, consult a physician.

-

Solvent Selection and Solubility

The dual carboxylic acid moieties and the phenylsulfonyl group give 1-(Phenylsulfonyl)-4,4-piperidinedicarboxylic acid a polar character, but its overall aqueous solubility is expected to be low at neutral pH. The selection of an appropriate solvent is the most critical step in preparing a stock solution.

-

Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are powerful polar aprotic solvents capable of dissolving a wide array of organic compounds and are the recommended starting points for this compound[4][5]. DMSO is often preferred due to its lower toxicity profile compared to DMF[5].

-

Aqueous Buffers (with pH adjustment): As a dicarboxylic acid, the compound's solubility in aqueous solutions is highly pH-dependent. In basic conditions (pH > 8), the carboxylic acid groups will deprotonate to form a more soluble carboxylate salt. This can be achieved by using a mild base such as sodium hydroxide or a basic buffer (e.g., Tris or phosphate buffer at high pH).

Table 2: Recommended Solvents for Stock Solution Preparation

| Solvent | Type | Rationale and Considerations |

| DMSO | Polar Aprotic | Primary recommendation. High solvating power for a wide range of organic molecules[4]. Biologically compatible for most in vitro assays at low final concentrations (<0.5%). |

| DMF | Polar Aprotic | Alternative to DMSO. Similar solvating power but higher toxicity[5]. May be required if DMSO interferes with the assay. |

| Aqueous Buffer (e.g., 1N NaOH, basic buffers) | Aqueous (Basic) | Useful for applications where organic solvents are not permissible. The basic pH deprotonates the carboxylic acids, increasing solubility. The final pH of the stock solution must be considered for assay compatibility. |

Protocol for Stock Solution Preparation

This protocol provides a step-by-step guide for preparing a 10 mM stock solution in DMSO. The principles can be adapted for other solvents and concentrations.

Materials and Equipment

-

1-(Phenylsulfonyl)-4,4-piperidinedicarboxylic acid powder

-

Anhydrous, high-purity DMSO

-

Analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

-

Optional: Sonicator (water bath)

Step-by-Step Procedure

-

Pre-weighing Preparation: Ensure all glassware is clean and dry. If using a vial, pre-label it with the compound name, concentration, solvent, and date of preparation.

-

Weighing the Compound:

-

Tare the analytical balance with your weighing vessel (e.g., a microcentrifuge tube).

-

Carefully weigh out the desired amount of 1-(Phenylsulfonyl)-4,4-piperidinedicarboxylic acid. For example, to prepare 1 mL of a 10 mM stock solution, you would weigh 3.13 mg (Calculation: 0.01 mol/L * 0.001 L * 313.33 g/mol = 0.00313 g = 3.13 mg).

-

-

Solvent Addition:

-

Add the appropriate volume of DMSO to the vial containing the weighed compound. For the example above, add 1 mL of DMSO.

-

-

Dissolution:

-

Cap the vial securely.

-

Vortex the solution vigorously for 1-2 minutes.

-

Visually inspect the solution against a light source to ensure all solid particles have dissolved. If particulates remain, proceed to the next step.

-

-

Aiding Dissolution (if necessary):

-

Briefly sonicate the vial in a water bath for 5-10 minutes. This can help break up small aggregates and enhance dissolution.

-

Causality: Sonication uses high-frequency sound waves to create micro-agitations in the solvent, facilitating the breakdown of solid particles and increasing the surface area available for solvation.

-

-

Final Inspection and Storage:

-

Once the solution is clear and homogenous, it is ready for use.

-

For long-term storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store at -20°C or -80°C, protected from light.

-

Workflow for Preparation and Storage

The following diagram outlines the decision-making process and workflow for preparing a stock solution of 1-(Phenylsulfonyl)-4,4-piperidinedicarboxylic acid.

Caption: Workflow for stock solution preparation and storage.

Stability and Storage Recommendations

The stability of piperidine-containing compounds in solution can vary[6][7]. To ensure the integrity of the stock solution over time, the following storage practices are recommended:

-

Temperature: Store stock solutions at -20°C for short-term storage (weeks) and -80°C for long-term storage (months).

-

Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles, which can lead to compound degradation. Aliquoting into single-use volumes is the most effective way to prevent this.

-

Light Sensitivity: While specific photostability data is unavailable, it is good practice to store solutions in amber vials or otherwise protected from light to prevent potential photodegradation.

-

Recommendation: For critical experiments, it is always best to use freshly prepared stock solutions or solutions that have been stored for a minimal amount of time.

Conclusion

The successful use of 1-(Phenylsulfonyl)-4,4-piperidinedicarboxylic acid in research applications hinges on the correct preparation and handling of its stock solutions. By selecting an appropriate solvent, such as DMSO, and following the detailed protocol outlined in this guide, researchers can prepare stable and accurate stock solutions. Adherence to the safety and storage recommendations will further ensure the integrity of the compound and the reproducibility of experimental results.

References

-

Ali, S., et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure and Dynamics. [Link]

-

Chemsrc. 1-(Phenylsulfonyl)-4,4-piperidinedicarboxylic acid. [Link]

-

Taylor, M. S., et al. (2003). Peptidic alpha-ketocarboxylic acids and sulfonamides as inhibitors of protein tyrosine phosphatases. The Journal of Organic Chemistry, 68(10), 4123–4125. [Link]

-

Gaylord Chemical. DMSO. [Link]

Sources

- 1. CAS#:225517-21-5 | 1-(Phenylsulfonyl)-4,4-piperidinedicarboxylic acid | Chemsrc [chemsrc.com]

- 2. Peptidic alpha-ketocarboxylic acids and sulfonamides as inhibitors of protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aaronchem.com [aaronchem.com]

- 4. gchemglobal.com [gchemglobal.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. tandfonline.com [tandfonline.com]

Technical Guide: Drug Discovery Applications of Phenylsulfonyl Piperidine Scaffolds

Executive Summary

The phenylsulfonyl piperidine moiety represents a "privileged scaffold" in modern medicinal chemistry. Its utility stems from the unique geometric constraints imposed by the sulfonamide linkage (

This guide details the application of this scaffold in two high-value therapeutic areas: CNS disorders (5-HT6 receptor antagonists) and Metabolic Syndrome (11β-HSD1 inhibitors) . It provides validated synthetic protocols, biological assay workflows, and structure-activity relationship (SAR) insights.

Part 1: Structural Rationale & Synthetic Protocol

The Pharmacophore

The sulfonyl group acts as a hydrogen bond acceptor and a steric handle. In the phenylsulfonyl piperidine scaffold, the

General Synthetic Protocol: N-Sulfonylation

Objective: Synthesis of N-(phenylsulfonyl)piperidine derivatives via nucleophilic substitution.

Reagents:

-

Substituted Piperidine (1.0 equiv)

-

Arylsulfonyl chloride (1.1 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

-

Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted piperidine (e.g., 4-benzylpiperidine) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (

or -

Base Addition: Add TEA (1.5 equiv) via syringe. Cool the mixture to 0°C using an ice bath.

-

Sulfonylation: Dropwise add a solution of arylsulfonyl chloride (1.1 equiv) in DCM over 15 minutes. Causality: Slow addition prevents localized overheating and minimizes disulfonylation side products.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor via TLC (System: Hexane/EtOAc 3:1) or LC-MS.

-

Workup (Critical for Purity):

-

Wash organic layer with 1M HCl (2x) to remove unreacted amine and pyridine/TEA.

-

Wash with sat.

to remove residual sulfonyl chloride hydrolysis products. -

Wash with Brine, dry over

, and concentrate in vacuo.

-

-

Purification: Recrystallize from EtOH/Water or purify via flash column chromatography (Silica gel).

Synthetic Workflow Visualization

Caption: Figure 1. Standard synthetic workflow for generating phenylsulfonyl piperidine libraries.

Part 2: Application Case A - 5-HT6 Receptor Antagonists (CNS)

Therapeutic Context: Alzheimer’s Disease (AD) and Schizophrenia.[1] Mechanism: Blockade of the 5-HT6 receptor (a Gs-coupled GPCR) increases acetylcholine and glutamate levels in the hippocampus, improving cognition.[1]

SAR Logic

Research indicates that a phenylsulfonyl group attached to a piperazine or piperidine ring is critical for high affinity.

-

The Sulfonyl Group: Forms H-bonds with Asn288 in the receptor pocket.

-

The Piperidine Nitrogen: Protonated at physiological pH, forming a salt bridge with Asp106.

Protocol: Radioligand Binding Assay (Membrane Prep)

Objective: Determine the binding affinity (

Materials:

-

HEK293 cells stably expressing human 5-HT6R.

-

Radioligand:

-LSD (Lysergic acid diethylamide). -

Assay Buffer: 50 mM Tris-HCl, 10 mM

, 0.5 mM EDTA, pH 7.4.

Workflow:

-

Membrane Preparation: Harvest cells, homogenize in ice-cold buffer, and centrifuge at 40,000 x g for 20 min. Resuspend pellet in assay buffer.

-

Incubation:

-

Total Binding: Membranes +

-LSD (2 nM). -

Non-Specific Binding (NSB): Add 10 µM Methiothepin (saturating concentration).

-

Test Compounds: Add at varying concentrations (

to

-

-

Equilibrium: Incubate for 60 minutes at 37°C.

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Analysis: Calculate

using non-linear regression; convert to

5-HT6 Signaling Pathway

Caption: Figure 2. 5-HT6 receptor signaling pathway.[1][2] The antagonist prevents Gs activation, modulating downstream cognitive effects.

Part 3: Application Case B - 11β-HSD1 Inhibitors (Metabolic)[3]

Therapeutic Context: Type 2 Diabetes and Obesity.[3] Mechanism: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) converts inert cortisone to active cortisol. Inhibiting this enzyme in adipose tissue reduces insulin resistance.

SAR Logic & Stereochemistry

The phenylsulfonyl piperidine scaffold serves as a hydrophobic core.

-

Stereoselectivity: The (R)-isomer of substituted piperidines often shows superior potency over the (S)-isomer (See Reference 3).

-

Selectivity: The sulfonyl linker provides selectivity against the related 11β-HSD2 isozyme (which regulates blood pressure), preventing hypertension side effects.

Protocol: Scintillation Proximity Assay (SPA)

Objective: High-throughput screening of enzyme inhibition.

Reagents:

-

Recombinant human 11β-HSD1 microsomes.

-

Substrate:

-Cortisone. -

Cofactor: NADPH (100 µM).

-

SPA Beads: Yttrium silicate beads conjugated with anti-cortisol antibody.

Step-by-Step Methodology:

-

Enzyme Reaction: In a 96-well plate, mix 11β-HSD1 microsomes, NADPH, and test compound (in DMSO).

-

Substrate Addition: Add

-Cortisone to initiate the reaction. -

Incubation: Incubate at 37°C for 2 hours. The enzyme converts

-Cortisone -

Detection: Add SPA beads suspended in lysis buffer. The anti-cortisol antibody captures generated

-Cortisol. -

Readout: The proximity of the radiolabeled cortisol to the bead stimulates light emission. Unconverted cortisone does not bind and produces no signal.

-

Self-Validation: Include Carbenoxolone (non-selective inhibitor) as a positive control.

Enzyme Inhibition Logic

Caption: Figure 3. Mechanism of action for 11β-HSD1 inhibitors preventing cortisol generation.

Part 4: Comparative Data & SAR Summary

The following table summarizes key SAR trends derived from recent literature for phenylsulfonyl piperidine derivatives.

| Target | R-Group Modification (Piperidine) | Effect on Activity | Key Ref |

| 5-HT6 | 4-benzyl substitution | Increases affinity ( | [1] |

| 5-HT6 | 3-fluorophenyl sulfonyl | Improves metabolic stability | [1, 2] |

| 11β-HSD1 | 3-carboxamide insertion | Enhances selectivity over HSD2 | [3] |

| 11β-HSD1 | (R)-3-substitution | 10x more potent than (S)-isomer | [3] |

| General | N-methyl on sulfonamide | Reduces H-bond potential (Loss of activity) | [4] |

References

-

Novel difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives as potent 5-HT6 receptor antagonist. Bioorganic & Medicinal Chemistry. [Link][2]

-

Imidazopyridine-Based 5-HT6 Receptor Neutral Antagonists: Impact of N1-Benzyl and N1-Phenylsulfonyl Fragments. Journal of Medicinal Chemistry. [Link]

-

Design and synthesis of (R)-1-arylsulfonylpiperidine-2-carboxamides as 11β-hydroxysteroid dehydrogenase type 1 inhibitors. ChemMedChem. [Link]

-

Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11beta-hydroxysteroid dehydrogenase type 1. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Troubleshooting & Optimization

Technical Guide: Improving Solubility of 1-(Phenylsulfonyl)-4,4-piperidinedicarboxylic Acid in DMSO

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

1-(Phenylsulfonyl)-4,4-piperidinedicarboxylic acid presents a unique solubility challenge due to its "amphiphilic but rigid" structure. It features a lipophilic phenylsulfonyl tail and a highly polar, hydrogen-bond-dense headgroup (two geminal carboxylic acids).

-

The Challenge: The geminal dicarboxylic acid moiety creates a high crystal lattice energy through strong intermolecular hydrogen bonding (dimerization) in the solid state. While DMSO is a polar aprotic solvent capable of disrupting these bonds, the kinetic barrier to dissolution is often high.

-

The Solution: Successful dissolution requires a protocol that overcomes lattice energy without degrading the sulfonamide bond or inducing decarboxylation. This guide outlines a thermodynamic and kinetic approach to preparing stable stock solutions.

Standard Operating Procedure (SOP): Preparation of DMSO Stock

Objective: Prepare a clear, stable 10 mM – 50 mM stock solution.

Phase 1: The "Dry" Protocol (Critical)

Water is the enemy of this compound in DMSO. DMSO is hygroscopic; absorbed atmospheric water acts as an "antisolvent," drastically reducing the solubility of the hydrophobic phenylsulfonyl region.

-

Equilibrate: Allow the compound vial to reach room temperature before opening to prevent water condensation.

-

Solvent Choice: Use Anhydrous DMSO (≥99.9%, water content <0.005%).

-

Why? Even 1% water content can decrease solubility by orders of magnitude for sulfonamides [1].

-

Phase 2: Stepwise Dissolution Workflow

Do not add the full volume of solvent at once. This technique, known as "wetting the cake," prevents the formation of a gelatinous shell around dry powder clumps.

Figure 1: Kinetic dissolution workflow designed to overcome high lattice energy of dicarboxylic acids.

Troubleshooting Center

Issue 1: "The solution is cloudy or has floating particulates."

Diagnosis: The kinetic energy provided by vortexing was insufficient to break the hydrogen-bond network of the carboxylic acid dimers. Corrective Action:

-

Sonication: Place the sealed tube in an ultrasonic water bath at 30–40°C for 10–15 minutes.

-

Mechanism:[1] Acoustic cavitation creates micro-jets that physically disrupt crystal aggregates, exposing more surface area to the solvent [2].

-

-

Thermal Assist: If sonication fails, heat the solution to 45–50°C in a water bath.

-

Warning:Do not exceed 60°C. Geminal dicarboxylic acids (like malonic acid derivatives) are prone to decarboxylation (losing CO₂) at high temperatures. While this compound is more stable, thermal stress should be minimized [3].

-

Issue 2: "The compound precipitated when I added the DMSO stock to my assay buffer."

Diagnosis: The "pKa Trap."

This compound is an acid (two COOH groups), not a base. The nitrogen is sulfonylated (

-

In DMSO: It exists as a neutral molecule (or solvated species).

-

In Aqueous Buffer: Solubility depends entirely on pH.

-

Low pH (< 4): The carboxylic acids remain protonated (neutral). The hydrophobic phenylsulfonyl group dominates, causing precipitation ("crashing out").

-

High pH (> 7): The acids deprotonate to form carboxylates (

), which are highly water-soluble.

-

Corrective Action:

-

Check Buffer pH: Ensure your assay buffer is pH 7.4 or higher .

-

Mixing Technique: Do not add the DMSO stock directly to a static buffer.

-

Protocol: Place the buffer on a vortex mixer or magnetic stirrer while slowly adding the DMSO stock. This rapid dispersion prevents local regions of high concentration where precipitation nuclei form.

-

Issue 3: "My stock solution froze during storage and now won't redissolve."

Diagnosis: DMSO freezes at 18.5°C. Upon freezing, the solute is often excluded from the DMSO crystal lattice, forming micro-precipitates at the vial walls. Corrective Action:

-

Thaw completely at 37°C (not room temperature).

-

Vortex immediately upon thawing.

-

Crucial: If the tube was opened frequently, it may have absorbed water. If redissolution fails, the DMSO has likely become "wet." You may need to prepare a fresh stock.[2]

Physicochemical Data & Solubility Limits

| Parameter | Value | Implication for Solubility |

| Molecular Weight | 313.33 g/mol | Moderate size; diffusion in DMSO is fast. |

| Functional Groups | Phenylsulfonyl (Hydrophobic) 2x Carboxylic Acid (Polar/H-Bonding) | Amphiphilic nature requires careful solvent handling. |

| Estimated pKa | ~3.5 – 4.5 (Carboxylic Acids) | Soluble in aqueous buffers only when pH > 5. |

| Max DMSO Solubility | ~50 mM (Estimated) | Do not attempt >100 mM stocks without testing. |

| Hygroscopicity | Moderate | Store in desiccated environment. |

Frequently Asked Questions (FAQs)

Q: Can I use PBS (Phosphate Buffered Saline) to dilute the DMSO stock? A: Yes, but with caution. PBS (pH 7.4) is generally suitable because it will deprotonate the carboxylic acids, aiding solubility. However, ensure the final DMSO concentration is <1% (v/v) to avoid solvent toxicity in your assay. If you see cloudiness, the concentration is too high for the buffer's ionic strength; try a lower concentration or a buffer with lower salt content.

Q: Is the sulfonamide bond stable in DMSO? A: Yes. Sulfonamides are chemically robust and stable in DMSO at room temperature for prolonged periods (months). The primary risk to stability is the carboxylic acid group (decarboxylation at high heat) or water absorption [4].

Q: Why did my compound turn yellow? A: Pure 1-(Phenylsulfonyl)-4,4-piperidinedicarboxylic acid should be white/off-white. A yellow tint often indicates oxidation or trace contaminants reacting with "wet" DMSO. If this occurs, verify the purity by LC-MS. If the mass is correct, the color may be a harmless trace impurity, but fresh preparation is recommended for sensitive assays.

References

-

BenchChem. (2025).[3][4] Protocol for Dissolving Compounds in DMSO for Biological Assays. Retrieved from 4[2][4]

-

Smolecule. (2026). Troubleshooting Guide: Stock Solution Preparation. Retrieved from 5

-

National Institutes of Health (NIH). (2025). 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid Physicochemical Properties. PubChem Compound Database. Retrieved from 3[3][6]

-

Gaylord Chemical Company. (2024). Dimethyl Sulfoxide (DMSO) Solubility Data and Chemical Stability. Retrieved from 7

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid | C13H17NO4S | CID 737840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pdf.smolecule.com [pdf.smolecule.com]

- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 7. ptacts.uspto.gov [ptacts.uspto.gov]

Preventing decarboxylation of 4,4-piperidinedicarboxylic acid derivatives

The following guide serves as a specialized Technical Support Center for researchers working with 4,4-piperidinedicarboxylic acid derivatives.

Topic: Preventing Decarboxylation of 4,4-Piperidinedicarboxylic Acid Derivatives Ticket ID: #GEM-PIP-44-STABILITY Status: Open Assigned Specialist: Senior Application Scientist

The Core Issue: The "Malonic Effect"

Why is my compound losing CO₂? The instability of 4,4-piperidinedicarboxylic acid derivatives stems from their structural identity as geminal dicarboxylic acids (cyclic malonic acid derivatives).

Unlike standard carboxylic acids, these compounds possess two carboxyl groups on the same carbon (C4). When in the free acid form (protonated), they can adopt a specific conformation that allows a concerted, 6-membered cyclic transition state. Thermal energy drives a pericyclic reaction where one carboxyl group acts as an acid and the other as a base, resulting in the irreversible loss of CO₂ and the formation of the thermodynamically stable mono-acid (isonipecotic acid derivative).

Mechanism of Failure (Visualization)

The diagram below illustrates the exact pathway you must avoid.

Figure 1: The thermal decarboxylation mechanism of gem-dicarboxylic acids via a 6-membered cyclic transition state.

Troubleshooting & Protocols

Module A: Hydrolysis of Diesters

Scenario: You have Diethyl 1-Boc-piperidine-4,4-dicarboxylate and need to generate the free diacid. Common Failure: Heating the reaction during acidic workup or using harsh acidic hydrolysis.

| Parameter | Recommendation | Scientific Rationale |

| Reagent | LiOH or NaOH (2-4 eq) | Saponification generates the dicarboxylate dianion. The dianion cannot form the H-bond required for the cyclic transition state, rendering it immune to decarboxylation. |

| Solvent | THF/Water or MeOH/Water | Ensures solubility of both the organic ester and the inorganic base. |

| Temperature | 0°C to Room Temp | Do not reflux. While the dianion is stable, high heat can promote retro-aldol type decomposition or partial hydrolysis/decarboxylation if any proton source is present. |

| Workup (Critical) | Acidify to pH 2-3 at 0°C | The moment you protonate the dianion to the diacid, it becomes unstable. Do not heat after acidification. Perform extraction immediately with cold EtOAc. |

Safe Hydrolysis Protocol:

-

Dissolve diester in THF:H₂O (3:1).

-

Add LiOH (4.0 eq) at 0°C.

-

Stir at RT for 12–16 h (monitor by TLC/LCMS).

-

Cool reaction to 0°C.

-

Carefully acidify with 1M HCl or KHSO₄ to pH ~3. Do not use conc. H₂SO₄ or heat.[1]

-

Extract immediately with cold EtOAc.

-

Dry over Na₂SO₄ and concentrate in vacuo at <30°C .

Module B: Peptide Coupling / Amide Bond Formation

Scenario: Coupling an amine to one of the carboxyl groups. Common Failure: Using Carbonyldiimidazole (CDI) or forming mixed anhydrides at room temperature.

Critical Warning: CDI is known to promote "mild decarboxylation" of malonic acid derivatives by forming an activated acyl imidazole that mimics the transition state required for CO₂ loss [1].

Recommended Strategy: Desymmetrization via Mono-Ester Instead of trying to couple the free diacid (which risks double activation or decarboxylation), synthesize the mono-ester first.

Decision Workflow:

Figure 2: Decision tree for coupling 4,4-piperidinedicarboxylic acid derivatives.

Module C: Storage & Handling

Scenario: You synthesized the free diacid and stored it on the shelf. It is now a mono-acid.

-

The "Salt" Solution: Never store the free diacid for long periods. Convert it to a bis-salt (e.g., disodium salt or bis-ammonium salt). The ionic lattice prevents the proton transfer required for decarboxylation.

-

N-Protection: If the piperidine nitrogen is unprotected (free amine), the molecule exists as a zwitterion. This is generally more stable than the N-protected (e.g., N-Boc) free diacid because the ammonium group can hydrogen bond with the carboxylates, disrupting the cyclic transition state geometry.

Frequently Asked Questions (FAQ)

Q: Can I use thionyl chloride (SOCl₂) to make the acid chloride of my 4,4-diacid? A: High Risk. Thionyl chloride generates HCl and requires heat (reflux) to drive off SO₂. These are the exact conditions that promote decarboxylation. If you must activate the acid, use oxalyl chloride with catalytic DMF at 0°C, or preferably, use gentle coupling agents like HATU or EDC [2].

Q: I see a new spot on TLC after rotary evaporation. What happened? A: You likely heated the water bath too high (>40°C) while the compound was in its free acid form. Malonic acid derivatives can decarboxylate even under vacuum if heat is applied. Corrective Action: Set bath temperature to <30°C or lyophilize (freeze-dry) aqueous solutions instead of using a rotavap.

Q: Does the protecting group on the Nitrogen matter? A: Yes. Electron-withdrawing groups (Boc, Cbz, Fmoc) on the nitrogen make the piperidine ring less basic. If the nitrogen is unprotected, it is basic (pKa ~10) and will internally neutralize one of the carboxylic acids, forming a zwitterion. This zwitterionic form is significantly more resistant to thermal decarboxylation than the N-Boc protected variant.

References

-

Mechanism of Decarboxylation

- Source: Westheimer, F. H., & Jones, W. A. (1941). The Mechanism of the Decarboxylation of α,α-Dimethyloxaloacetic Acid. Journal of the American Chemical Society.

- Relevance: Establishes the 6-membered cyclic transition state mechanism for gem-dicarboxylic acids.

-

Link: (Contextual foundation)

-

CDI-Induced Decarboxylation

-

Source: Lafrance, M., et al. (2011). Mild Decarboxylative Activation of Malonic Acid Derivatives by 1,1′-Carbonyldiimidazole.[2] Organic Letters, 13(9), 2322–2325.

- Relevance: Explicitly details how CDI promotes decarboxylation at room temper

-

Link:

-

-

General Stability of Malonic Acids

- Source: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd Ed.). Oxford University Press.

- Relevance: Standard authoritative text describing the "Malonic Ester Synthesis" and the specific conditions (Heat + Acid)

-

Link:

-

Piperidine Carboxylic Acid Synthesis

Sources

Technical Support Center: Purification of 1-(Phenylsulfonyl)-4,4-piperidinedicarboxylic acid

Executive Summary & Molecule Analysis

Welcome to the technical support hub for 1-(Phenylsulfonyl)-4,4-piperidinedicarboxylic acid . As researchers, you are dealing with a molecule that presents a "Janus-faced" chromatographic challenge: it possesses a hydrophobic phenylsulfonyl moiety (promoting retention) and a highly polar, ionizable geminal dicarboxylic acid core (promoting elution and peak tailing).

Successful purification requires a strategy that suppresses ionization to maximize interaction with the stationary phase while preventing precipitation during the run. This guide synthesizes field-proven protocols with mechanistic insights to ensure high purity and recovery.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]

-

Core Structure: Piperidine ring with a gem-dicarboxylic acid at C4.

-

Functional Groups:

-

Phenylsulfonyl (Hydrophobic): Provides UV chromophore and C18 retention.

-

Dicarboxylic Acid (Acidic/Polar): pKa values estimated at ~3.5 (COOH #1) and ~4.8 (COOH #2).

-

-

Solubility: Soluble in DMSO, Methanol, and basic aqueous buffers. Limited solubility in pure water or highly acidic aqueous media at high concentrations.

Standard Operating Procedure (SOP)

Method Development Workflow

The following diagram illustrates the decision-making process for optimizing your purification method.

Figure 1: Logical workflow for developing an HPLC method for acidic sulfonamides.

Recommended Analytical Method

This protocol is the "Gold Standard" starting point. It uses low pH to protonate the carboxylic acids, ensuring they exist in their neutral form. This reduces secondary silanol interactions and increases retention on the hydrophobic C18 phase.

| Parameter | Specification | Rationale |

| Column | C18 (L1), End-capped, 5 µm, 4.6 x 150 mm | End-capping reduces silanol activity, critical for acidic compounds to prevent tailing. |

| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | pH ~2.0 ensures both carboxylic acids are fully protonated (neutral). |

| Mobile Phase B | Acetonitrile + 0.1% TFA | Matches ionic strength of MPA; ACN is preferred over MeOH for lower backpressure and sharper peaks. |

| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns.[1][2] |

| Gradient | 0-2 min: 5% B (Hold)2-20 min: 5% → 95% B20-25 min: 95% B (Wash) | The hold ensures polar impurities elute; the gradient covers the hydrophobic range of the phenylsulfonyl group. |

| Detection | UV @ 210 nm & 254 nm | 210 nm for the carbonyls/amide; 254 nm is specific for the phenyl ring. |

| Column Temp | 30°C - 40°C | Slightly elevated temperature improves mass transfer and peak symmetry. |

Troubleshooting & FAQs

Category 1: Peak Shape Issues

Q: My peak is tailing significantly (As > 1.5). How do I fix this?

-

The Science: Tailing in dicarboxylic acids is often caused by mixed-mode interactions where the ionized carboxylate (COO⁻) interacts with residual silanols on the silica surface, or by metal contamination.

-

Solution:

-

Lower the pH: Ensure you are using 0.1% TFA (pH ~2). Formic acid (pH ~2.7) might not be strong enough to fully suppress ionization of the stronger acid group.

-

Increase Buffer Strength: If using Formic acid, switch to 20 mM Ammonium Formate (pH 3.0) or Phosphate Buffer (pH 2.5) to mask silanols.

-

Check the Column: Switch to a "high-purity" silica column or a "Polar-Embedded" C18 group, which shields silanols.

-

Q: I see "Fronting" or split peaks.

-

The Science: This usually indicates solubility mismatch or column overload . The molecule is precipitating at the head of the column when the injection solvent mixes with the aqueous mobile phase.

-

Solution:

-

Dilute the Sample: If dissolved in 100% DMSO, dilute to 50% DMSO/50% Water (or Mobile Phase A) before injection.

-

Reduce Injection Volume: Lower injection volume to <10 µL (analytical).

-

Adjust Initial Gradient: Start at a higher organic % (e.g., 10% B) to improve solubility at the inlet.

-

Category 2: Retention & Selectivity

Q: The compound elutes too early (near the void volume).

-

The Science: The dicarboxylic acid moiety is extremely polar. If the phenylsulfonyl group isn't engaging enough with the C18, the molecule acts like a simple sugar or salt.

-

Solution:

-

Use 100% Aqueous Compatible Column: Some standard C18 columns collapse in <5% organic. Use an "AQ" type C18.

-

Ion-Pairing: Add 5-10 mM Hexylamine to the mobile phase. This forms a hydrophobic complex with the carboxylic acids, significantly increasing retention (Note: This contaminates the column; dedicate a column to this method).

-

Category 3: Scale-Up (Preparative HPLC)

Q: How do I scale this up for gram-scale purification?

-

The Science: In Prep HPLC, concentration overload is common. The low solubility of the acidic form in water is a major risk.

-

Protocol:

-

Solvent Switch: Dissolve the crude in DMSO/Methanol (minimum volume).

-

Sandwich Injection: Inject a small plug of DMSO, then sample, then DMSO to prevent precipitation in the loop.

-

Buffer Choice: Use 0.1% Formic Acid instead of TFA if you plan to dry down the fraction (TFA salts can be cytotoxic or reactive). However, if peak shape suffers, stick to TFA and perform a salt exchange later.

-

Diagnostic Decision Tree

Use this logic gate to solve real-time chromatographic anomalies.

Figure 2: Diagnostic logic for common HPLC issues with acidic analytes.

References

-

SIELC Technologies. (n.d.).[3] Separation of 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

-

Dolan, J. W. (2010). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? LCGC North America. Retrieved from [Link]

- McCalley, D. V. (2010). Understanding and manipulating the separation of hydrophilic, ionizable compounds in reversed-phase liquid chromatography.

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]

Troubleshooting sulfonamide bond formation in piperidine synthesis

Technical Support Center: Piperidine Sulfonylation Ticket ID: PIP-SULF-001 Status: Open Agent: Senior Application Scientist

Introduction: The Piperidine Challenge

Welcome to the technical support hub for sulfonamide synthesis. You are likely here because the standard "add amine to sulfonyl chloride" protocol is failing or yielding poor results with your piperidine substrate.

Piperidine is a secondary amine with unique conformational properties (chair conformation). While generally nucleophilic (

This guide moves beyond basic textbook definitions to address the causality of failure and provides self-validating protocols to fix it.

Part 1: The Standard Operating Procedure (SOP)

Use this protocol for unhindered piperidines (e.g., piperidine, 4-piperidone, 4-methylpiperidine).

The Logic: We use Dichloromethane (DCM) for solubility and Triethylamine (

Protocol:

-

Setup: Flame-dry a round-bottom flask under

. -

Solvent: Dissolve Piperidine (1.0 equiv) in anhydrous DCM (

). -

Base: Add

(1.5 equiv). -

Catalyst: Add DMAP (0.1 equiv). Crucial for kinetics.

-

Addition: Cool to

. Add Sulfonyl Chloride (1.1 equiv) dissolved in minimal DCM dropwise. -

Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours.

-

Validation: Check TLC. If Sulfonyl Chloride remains (high

), the reaction is stalled. If gone but SM amine remains, the reagent hydrolyzed.

Part 2: Troubleshooting & FAQs

Ticket #1: "My reaction is stuck/slow with 2-substituted piperidines."

Diagnosis: Steric Hindrance.

The

The Fix: Switch from General Base Catalysis to Forcing Conditions .

-

Method A (Thermal): Switch solvent to 1,2-Dichloroethane (DCE) or Toluene and reflux (

). -

Method B (Solvent Catalysis): Use Pyridine as both solvent and base. Pyridine forms a reactive sulfonyl-pyridinium intermediate that is more electrophilic than the chloride itself.

-

Method C (The "Nuclear" Option): For 2,2,6,6-tetramethylpiperidine, standard conditions fail. Deprotonate the amine first using

-BuLi in THF at

| Condition | Substrate Type | Temp | Base | Solvent |

| Standard | Unhindered (4-sub) | DCM | ||

| Forcing | Moderately Hindered (2-sub) | Pyridine | Toluene/DCE | |

| Anionic | Highly Hindered (2,6-di-sub) | THF |

Ticket #2: "I see the product, but also a lot of starting material. Adding more R-SO2Cl doesn't help."

Diagnosis: Competitive Hydrolysis (Wet Conditions).

Sulfonyl chlorides are notoriously moisture-sensitive. If your solvent is "wet" (contains water), the rate of hydrolysis (

The Mechanism of Failure:

The Fix:

-

Dry Solvents: Distill DCM over

or use molecular sieves. -

Reagent Quality: Recrystallize the sulfonyl chloride from hexane/toluene if it smells acrid (like HCl) or is a liquid that has turned viscous.

-

Reverse Addition: Add the amine to the sulfonyl chloride to keep the electrophile concentration high relative to adventitious water.

Ticket #3: "My product is an oil and I can't crystallize it."

Diagnosis: Impurity Entrapment. Sulfonamides are often crystalline, but traces of unreacted sulfonyl chloride or pyridine prevent lattice formation.

The Fix (Workup Protocol): Do not rely on a simple water wash. Use this chemically active extraction sequence:

-

Quench: Add dimethylamine or morpholine (0.2 equiv) to the reaction mixture. Why? This converts excess toxic sulfonyl chloride into a water-soluble/removable sulfonamide immediately.

-

Acid Wash: Wash organic layer with

.[1] Removes unreacted piperidine, DMAP, and Pyridine. -

Base Wash: Wash organic layer with

or Sat. -

Brine/Dry: Wash with brine, dry over

.

Part 3: Mechanistic Visualization

Figure 1: DMAP Catalytic Cycle

Caption: DMAP acts as a "nucleophilic shuttle," forming a highly reactive acyl-pyridinium species (Intermediate B) that is more susceptible to attack by the hindered piperidine than the initial chloride.

Figure 2: Troubleshooting Decision Tree

Caption: Logic flow for diagnosing low yields in piperidine sulfonylation.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

-

Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

-

Valerio, V., Petkova, D., & Madder, A. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support.[2] Beilstein Journal of Organic Chemistry, 13, 839–848. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(Phenylsulfonyl)-4,4-piperidinedicarboxylic acid

Topic: Personal protective equipment for handling 1-(Phenylsulfonyl)-4,4-piperidinedicarboxylic acid Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide details the safety, logistical, and operational protocols for handling 1-(Phenylsulfonyl)-4,4-piperidinedicarboxylic acid (CAS: 225517-21-5). As a research-grade organic acid featuring a sulfonyl moiety, this compound presents specific risks related to acidity and particulate inhalation. This document synthesizes chemical safety data with practical laboratory experience to ensure personnel safety and experimental integrity.

Chemical Profile & Hazard Analysis

The "Why" Behind the Safety Protocols

To safely handle this compound, one must understand its functional groups. The molecule consists of a piperidine ring substituted with two carboxylic acid groups and a phenylsulfonyl group.

Hazard Mechanism:

-

Dual Carboxylic Acid Functionality: The "4,4-dicarboxylic" motif increases local acidity significantly compared to mono-acids. Upon contact with moisture (mucous membranes, eyes), it can lower pH rapidly, causing immediate irritation (H315, H319).

-

Sulfonyl Group: While generally stable, phenylsulfonyl derivatives can act as sensitizers. Inhalation of dust is the primary vector for exposure, leading to respiratory tract irritation (H335).

GHS Classification (Derived from Structural Analogs):

-

Signal Word: WARNING

-

Hazard Statements:

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on a "Barrier Analysis" approach, prioritizing permeation resistance and respiratory protection.

| PPE Category | Requirement | Technical Justification |

| Hand Protection | Nitrile Gloves (Min. thickness 0.11 mm) | Nitrile provides excellent resistance to weak organic acids and solids. Latex is not recommended due to lower puncture resistance against crystalline solids. |

| Eye Protection | Chemical Safety Goggles (ANSI Z87.1) | Standard safety glasses are insufficient for fine powders that can drift around lenses. Goggles provide a seal against acidic dust. |

| Respiratory | Fume Hood (Face velocity > 0.5 m/s) | Primary Control: All weighing and open-vessel handling must occur here. Secondary: N95 respirator if hood unavailable (not recommended for routine use). |

| Body Protection | Lab Coat (High-neck, long sleeve) | Prevents accumulation of acidic dust on street clothes. Cotton/polyester blends are acceptable; fire-resistant (Nomex) if using flammable solvents. |

Operational Handling Protocol

This protocol ensures a self-validating workflow where safety checks are integrated into the experimental steps.

Phase 1: Preparation & Weighing

-

Environment: Balance must be located inside a certified chemical fume hood or a vented balance enclosure.

-

Static Control: Use an anti-static gun or brush. Charged organic powders can "jump" from spatulas, creating invisible contamination zones.

-

Technique:

-

Pre-weigh the receiving vessel (vial/flask) before adding the solid.

-

Transfer solid using a stainless steel spatula (avoid plastic, which generates static).

-

Immediately recap the stock container. Clean threads with a dry Kimwipe to prevent cap seizing.

-

Phase 2: Solubilization

-

Solvent Choice: This compound is likely soluble in polar aprotic solvents (DMSO, DMF) and aqueous bases (NaOH, NaHCO₃).

-

Exotherm Warning: When dissolving in aqueous base, a mild neutralization exotherm will occur. Add base slowly to the solid suspension.

-

Protocol:

-

Add solvent to the solid (do not add solid to solvent to avoid splashing).

-

Vortex or sonicate in a closed vessel.

-

Visual Check: Ensure the solution is clear. Turbidity indicates incomplete solubilization, which can alter effective dosing concentration.

-

Phase 3: Workflow Visualization

The following diagram outlines the decision logic for safe handling and spill response.

Figure 1: Operational workflow emphasizing engineering controls (Fume Hood) for solid handling versus PPE focus for liquid handling.

Emergency Response & Disposal

Accidental Release (Spill)

-

Solid Spill:

-

Do NOT sweep vigorously (creates dust).

-

Cover with wet paper towels to dampen the powder.

-

Scoop up damp material and place in a hazardous waste bag.

-

Wipe area with dilute sodium bicarbonate (5%) to neutralize traces, then water.

-

-

Solution Spill:

-

Absorb with vermiculite or spill pads.

-

Treat surface with weak base (sodium bicarbonate) until bubbling ceases.

-

Disposal Logistics

This compound must never be disposed of down the drain.

| Waste Stream | Description | Protocol |

| Solid Waste | Contaminated gloves, weighing boats, paper towels. | Place in "Hazardous Solid Waste" bin. Label as "Organic Solid - Irritant". |

| Liquid Waste | Solutions in DMSO, Methanol, or Water. | Segregate into "Organic Acid Waste" or "Non-Halogenated Organic" carboys. Ensure pH is labeled if highly acidic. |

References

-

ChemSrc. (2026). 1-(Phenylsulfonyl)-4,4-piperidinedicarboxylic acid CAS 225517-21-5.[1][2] Retrieved February 25, 2026, from [Link]

-

Fisher Scientific. (2023). Safety Data Sheet: 4-Phenylpiperidine-4-carboxylic acid derivatives. Retrieved February 25, 2026, from [Link]

- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

Sources

- 1. CAS#:225517-21-5 | 1-(Phenylsulfonyl)-4,4-piperidinedicarboxylic acid | Chemsrc [chemsrc.com]

- 2. CAS#:225517-21-5 | 1-(Phenylsulfonyl)-4,4-piperidinedicarboxylic acid | Chemsrc [chemsrc.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. fishersci.es [fishersci.es]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. moellerchemie.com [moellerchemie.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.